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Compound of Interest

Compound Name: CCT244747

Cat. No.: B606548

Introduction

CCT244747, also known as SRA737, is a potent, selective, and orally bioavailable ATP-
competitive inhibitor of Checkpoint Kinase 1 (CHK1).[1][2] CHKL is a critical serine/threonine
kinase in the DNA damage response (DDR) pathway, responsible for arresting the cell cycle to
allow for DNA repair.[2][3] Many tumors exhibit defects in cell cycle checkpoints and experience
increased replicative stress, making them reliant on CHK1 for survival.[1][4] Inhibition of CHK1
in such cancer cells can lead to the abrogation of cell cycle arrest, accumulation of DNA
damage, and ultimately, apoptosis.[3][4] This document provides a comprehensive overview of
the preclinical data supporting the efficacy of CCT244747, both as a single agent and in
combination with genotoxic therapies.

Mechanism of Action

CCT244747 exerts its anti-tumor effects by inhibiting the activity of CHK1.[1] In response to
DNA damage, CHK1 is activated and phosphorylates downstream targets, including CDC25
phosphatases, leading to their inactivation. This prevents the activation of cyclin-dependent
kinases (CDKs) and induces cell cycle arrest in the S and G2 phases, allowing time for DNA
repair.[3] By inhibiting CHK1, CCT244747 prevents this arrest, forcing cells with damaged DNA
to enter mitosis prematurely, a catastrophic event that leads to cell death.[5][6]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b606548?utm_src=pdf-interest
https://www.benchchem.com/product/b606548?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/18/20/5650/77605/CCT244747-Is-a-Novel-Potent-and-Selective-CHK1
https://www.researchgate.net/publication/230755884_CCT244747_Is_a_Novel_Potent_and_Selective_CHK1_Inhibitor_with_Oral_Efficacy_Alone_and_in_Combination_with_Genotoxic_Anticancer_Drugs
https://www.researchgate.net/publication/230755884_CCT244747_Is_a_Novel_Potent_and_Selective_CHK1_Inhibitor_with_Oral_Efficacy_Alone_and_in_Combination_with_Genotoxic_Anticancer_Drugs
https://pmc.ncbi.nlm.nih.gov/articles/PMC3474704/
https://aacrjournals.org/clincancerres/article/18/20/5650/77605/CCT244747-Is-a-Novel-Potent-and-Selective-CHK1
https://pubmed.ncbi.nlm.nih.gov/22929806/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3474704/
https://pubmed.ncbi.nlm.nih.gov/22929806/
https://www.benchchem.com/product/b606548?utm_src=pdf-body
https://www.benchchem.com/product/b606548?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/18/20/5650/77605/CCT244747-Is-a-Novel-Potent-and-Selective-CHK1
https://pmc.ncbi.nlm.nih.gov/articles/PMC3474704/
https://www.benchchem.com/product/b606548?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28131548/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6155495/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

CCT244747 Mechanism of Action
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Caption: CCT244747 inhibits CHK1, leading to the abrogation of DNA damage-induced cell
cycle arrest.

Quantitative Data
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In Vitro Kinase and Cellular Activity

CCT244747 is a highly potent and selective inhibitor of CHK1.[1] Its activity has been
characterized across various biochemical and cellular assays.

Parameter Value Assay Type Reference

Recombinant Human

CHK1 I1C50

8 nM

CHKZ1 Kinase Assay

[1]

FLT3 IC50 600 nM Kinase Assay [1][7]
CHK2 IC50 >10,000 nM Kinase Assay [1][7]
CDK1 IC50 >10,000 nM Kinase Assay [1107]
Cellular G2

] Mitosis Induction
Checkpoint 29-170nM [11[3]

] Assay (MIA)
Abrogation IC50

Sulforhodamine B
Cellular GI50 0.33-3 M [1][7]
(SRB) Assay

In Vivo Efficacy

CCT244747 has demonstrated significant anti-tumor activity in various preclinical models, both
as a monotherapy and in combination with other agents.
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Tumor Model

Treatment

Outcome

Reference

MY CN-driven
Neuroblastoma
(Transgenic Mouse
Model)

CCT244747 (100
mg/kg, p.o., daily for 7
days)

79% decrease in

tumor volume

[2]

HT29 Colon Tumor

Xenograft

CCT244747 (75
mg/kg, p.0.) +
Gemcitabine

Potent antitumor

effects

[7]

Calu6 Lung Cancer

Xenograft

CCT244747 (75
mg/kg, p.o.) +
Gemcitabine

Potent antitumor

effects

[7]

SW620 Colon Tumor

Xenograft

CCT244747 (150
mg/kg, p.o.) +
Irinotecan

Antitumor activity

[7]

Cal27 Head and Neck

Xenograft

CCT244747 (100
mg/kg, p.0.) +
Radiation

Radiosensitization
and tumor growth

delay

[5117]

Experimental Protocols
In Vitro Assays

Cell Lines:

e Human colon adenocarcinoma: HT29, SW620[1][7]

e Human pancreatic carcinoma: MiaPaCa-2[7]

e Human lung carcinoma: Calu-6[7]

e Human bladder cancer: T24, RT112[5][7]

e Human head and neck cancer: Cal27[5][7]

Cellular CHK1 Activity (Mitosis Induction Assay - MIA):
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Cells are seeded in 96-well plates.

Cells are treated with a genotoxic agent (e.g., etoposide) to induce G2 arrest.[3]

Varying concentrations of CCT244747 are added.

After incubation, cells are fixed and stained for phosphorylated histone H3 (a marker of
mitosis) and with a DNA counterstain.

The percentage of mitotic cells is determined by high-content imaging.

IC50 values are calculated as the concentration of CCT244747 that induces a 50% increase
in the mitotic index.

Cytotoxicity (Sulphorhodamine B - SRB Assay):

Cells are seeded in 96-well plates.

Cells are exposed to a range of CCT244747 concentrations for a specified duration.

Cells are fixed with trichloroacetic acid.

Fixed cells are stained with SRB dye.

The protein-bound dye is solubilized, and the absorbance is measured to determine cell
density.

GI50 values (the concentration that inhibits cell growth by 50%) are calculated.[1]

Western Blotting for Biomarker Analysis:

Cells are treated with genotoxic agents and/or CCT244747.

Whole-cell lysates are collected and protein concentration is determined.

Proteins are separated by SDS-PAGE and transferred to a membrane.

Membranes are probed with primary antibodies against biomarkers such as pS296 CHK1,
pY15 CDK1, yH2AX, and cleaved PARP.[3]
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o Horseradish peroxidase-conjugated secondary antibodies are used for detection.

» Blots are developed using enhanced chemiluminescence.

In Vitro Experimental Workflow
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Caption: A generalized workflow for in vitro evaluation of CCT244747.

In Vivo Studies

Animal Models:

e BALB/c mice were used for pharmacokinetic studies.[3]
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e Athymic nude mice (e.g., CRTac:Ncr-Fox1nu) were used for human tumor xenograft
establishment.[3][6]

e Hemizygous TH-MYCN transgenic mice, which spontaneously develop neuroblastoma, were
also utilized.[1][3]

Drug Formulation and Administration:

e For in vivo experiments, CCT244747 was formulated in a vehicle such as 10% DMSO, 5%
Tween-80, 20% PEG400, and 65% water.[6]

e The drug was administered orally (p.o.).[1][7]
Efficacy Evaluation:

e Tumor growth was monitored by caliper measurements or Magnetic Resonance Imaging
(MRI).[1][2]

e Tumor growth delay and changes in tumor volume were the primary efficacy endpoints.[1][4]

e For combination studies, CCT244747 was often administered 16-24 hours after the
genotoxic agent (e.g., gemcitabine).[2]

Pharmacodynamic Biomarker Analysis:
o Tumor tissues were collected at specified time points after treatment.

o Biomarker modulation (e.g., pS296 CHK1, pY15 CDK1) was assessed by methods such as
western blotting or immunohistochemistry to confirm target engagement in vivo.[3]
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In Vivo Experimental Workflow
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Caption: A typical workflow for assessing the in vivo efficacy of CCT244747 in xenograft
models.

Conclusion

The preclinical data for CCT244747 strongly support its development as a targeted anti-cancer
agent. It is a potent and selective CHK1 inhibitor that demonstrates significant efficacy both as
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a single agent in tumors with high replicative stress (such as MYCN-driven neuroblastoma) and
in combination with DNA-damaging chemotherapies and radiation in a variety of cancer types.
[1][4][5] The oral bioavailability of CCT244747 is a key advantage, facilitating its clinical
development.[1] The well-characterized pharmacodynamic biomarkers provide a clear path for
monitoring target engagement and biological activity in clinical trials.[3] Further clinical
evaluation of CCT244747 is warranted based on this robust preclinical evidence.[4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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